Cas no 64817-22-7 (Piperacilloic Acid (>90%))

Piperacilloic Acid (>90%) 化学的及び物理的性質
名前と識別子
-
- Piperacilloic Acid
- (2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Piperacillin Impurity B
- JPP
- Piperacillin sodium impurity B [EP]
- Q27467798
- YPP
- Piperacillin penicilloic acid
- 2-THIAZOLIDINEACETIC ACID, 4-CARBOXY-.ALPHA.-(((((4-ETHYL-2,3-DIOXO-1-PIPERAZINYL)CARBONYL)AMINO)PHENYLACETYL)AMINO)-5,5-DIMETHYL-, (2R-(2.ALPHA.(R*(R*)),4.BETA.))-
- [2R-[2a[R*(R*)],4ss]]-4-Carboxy-a-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl) carbonyl]amino]phenylacetyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid; a-(4-Ethyl-2,3-dioxo-1-piperazinecarboxamido)benzylpenicilloic Acid (T 1220 B); Piperacillin EP Impurity B;
- Piperacilloic Acid (>80%)
- (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Glycine, (2R)-N-((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)-2-phenylglycyl-2-((2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl)-, (2R)-
- 2-Thiazolidineacetic acid, 4-carboxy-alpha-(((((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)phenylacetyl)amino)-5,5-dimethyl-, (2R-(2alpha(R*(R*)),4beta))-
- Piperacillin lactam cleavage metabolite
- DTXSID30715594
- 64817-22-7
- 7NUJ2WS9Z5
- UNII-7NUJ2WS9Z5
- (2R,4S)-2-[(R)-carboxy{[(2R)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-phenylacetyl]amino}methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- PIPERACILLIN SODIUM IMPURITY B [EP IMPURITY]
- Piperacilloic Acid (>90%)
-
- インチ: InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1
- InChIKey: OKSUEATVFIVTFV-WBTNSWJXSA-N
- ほほえんだ: CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 535.17400
- どういたいしつりょう: 535.17368407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 953
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 211Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
じっけんとくせい
- PSA: 217.73000
- LogP: 0.84100
Piperacilloic Acid (>90%) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Piperacilloic Acid (>90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P479970-10mg |
Piperacilloic Acid (>80%) |
64817-22-7 | 10mg |
$ 1669.00 | 2023-09-06 | ||
TRC | P479970-1mg |
Piperacilloic Acid (>80%) |
64817-22-7 | 1mg |
$ 224.00 | 2023-09-06 | ||
TRC | P479970-0.5mg |
Piperacilloic Acid (>90%) |
64817-22-7 | 0.5mg |
$ 100.00 | 2022-06-03 | ||
Biosynth | FP27061-1 mg |
Piperacilloic acid |
64817-22-7 | 1mg |
$120.00 | 2023-01-04 | ||
Biosynth | FP27061-10 mg |
Piperacilloic acid |
64817-22-7 | 10mg |
$500.00 | 2023-01-04 | ||
A2B Chem LLC | AG72120-10mg |
Piperacilloic Acid |
64817-22-7 | 10mg |
$1719.00 | 2024-04-19 | ||
Biosynth | FP27061-25 mg |
Piperacilloic acid |
64817-22-7 | 25mg |
$1,000.00 | 2023-01-04 | ||
Biosynth | FP27061-5 mg |
Piperacilloic acid |
64817-22-7 | 5mg |
$350.00 | 2023-01-04 | ||
TRC | P479970-.5mg |
Piperacilloic Acid (>80%) |
64817-22-7 | 5mg |
$127.00 | 2023-05-17 | ||
TRC | P479970-25mg |
Piperacilloic Acid (>80%) |
64817-22-7 | 25mg |
$ 3387.00 | 2023-09-06 |
Piperacilloic Acid (>90%) 関連文献
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Piperacilloic Acid (>90%)に関する追加情報
Introduction to Piperacilloic Acid (>90%) and Its Significance in Modern Chemical Research
Piperacilloic Acid, with the CAS number 64817-22-7, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, known for its high purity (>90%), plays a crucial role in various scientific applications, particularly in the development of novel therapeutic agents and biochemical studies. The unique structural and chemical properties of Piperacilloic Acid make it an invaluable tool for researchers exploring new frontiers in medicinal chemistry.
The chemical structure of Piperacilloic Acid encompasses a distinctive arrangement of functional groups that contribute to its reactivity and potential biological activity. These features have prompted extensive investigation into its applications, especially in the synthesis of complex molecules that mimic natural bioactive compounds. In recent years, advancements in synthetic methodologies have enabled researchers to explore the full potential of Piperacilloic Acid, leading to innovative approaches in drug discovery and development.
One of the most compelling aspects of Piperacilloic Acid is its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its versatility allows it to be incorporated into diverse molecular frameworks, facilitating the creation of novel drugs with enhanced efficacy and reduced side effects. For instance, recent studies have highlighted its utility in the development of antibiotics and anti-inflammatory agents, where its structural motifs contribute to improved binding affinity and metabolic stability.
The high purity (>90%) of Piperacilloic Acid ensures that researchers can conduct experiments with minimal interference from impurities, thereby maintaining the integrity of their findings. This level of purity is particularly critical in pharmaceutical research, where even small deviations can significantly impact the outcome of synthetic reactions and biological assays. The availability of such high-quality material has streamlined many research processes, allowing scientists to focus on exploring new applications rather than dealing with purification challenges.
In addition to its pharmaceutical applications, Piperacilloic Acid has also been investigated for its potential role in materials science. Its unique chemical properties make it a candidate for developing advanced materials with specific functionalities. For example, researchers have explored its use in creating polymers with enhanced mechanical strength and thermal stability. These developments underscore the compound's broad utility across multiple scientific disciplines.
Recent advancements in computational chemistry have further expanded the possibilities for utilizing Piperacilloic Acid in research. High-throughput virtual screening techniques allow researchers to predict the potential interactions between Piperacilloic Acid and various biological targets, accelerates the drug discovery process. This approach has already led to several promising candidates for further experimental validation, demonstrating the compound's significance in modern drug development.
The synthesis of Piperacilloic Acid itself is a testament to the progress made in organic chemistry over recent decades. Modern synthetic routes are highly efficient and scalable, ensuring a steady supply of this valuable compound for research purposes. These methods often involve multi-step reactions that showcase the ingenuity of synthetic chemists in creating complex molecules from simpler precursors. The optimization of these processes not only improves yield but also reduces environmental impact, aligning with global efforts towards sustainable chemistry.
As our understanding of biological systems continues to grow, so does the demand for specialized compounds like Piperacilloic Acid. Its ability to serve as a building block for more complex molecules makes it an indispensable tool for researchers working at the intersection of chemistry and biology. Whether it's used to develop new drugs or explore fundamental biological processes, this compound remains a cornerstone of modern scientific inquiry.
The future prospects for Piperacilloic Acid are bright, with ongoing research uncovering new applications and refining existing ones. As new technologies emerge and our knowledge base expands, it is likely that this compound will continue to play a pivotal role in advancing scientific discovery. Its versatility, combined with its high purity (>90%), ensures that it will remain a preferred choice for researchers worldwide.
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